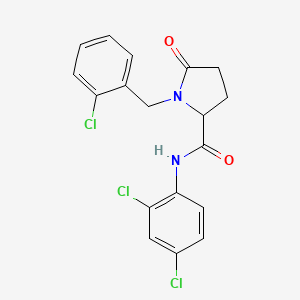
1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzyl)-N-(2,4-dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide, also known as CDP-5-oxo-2-pyrrolidinecarboxamide, is a synthetic compound that has been widely studied for its potential applications in scientific research. CDP-5-oxo-2-pyrrolidinecarboxamide is a highly potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of several endocannabinoids, including anandamide. CDP-5-oxo-2-pyrrolidinecarboxamide has been used in a variety of laboratory experiments to study the effects of endocannabinoids on various physiological processes.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
A potent and selective antagonist for the CB1 cannabinoid receptor, the compound was analyzed using the AM1 molecular orbital method, identifying distinct conformations and establishing a relationship with receptor binding. This detailed study aided in understanding the steric and electrostatic interactions crucial for binding to the CB1 receptor, indicating its potential in receptor-targeted therapies or pharmacological studies (Shim et al., 2002).
Crystal Structure Analysis
The crystal structure and molecular conformation of a related solvated compound were studied, highlighting its potential as an antineoplastic agent. This work, involving X-ray analysis and AM1 molecular orbital methods, contributes to the understanding of the structural and molecular properties of related compounds, which can be fundamental in drug design and development (Banerjee et al., 2002).
Asymmetric Synthesis of Amino Acids
The compound, as part of a series of chiral auxiliaries, was involved in the asymmetric synthesis of amino acids, indicating its significance in the field of synthetic organic chemistry and its potential application in the synthesis of biologically active compounds or drugs (Belokon’ et al., 2002).
Computational and Molecular Modeling Studies
The compound was a subject of comprehensive computational and molecular modeling studies, providing insights into its binding interactions and functional implications in cannabinoid receptor-related pathways. Such studies are pivotal for drug discovery and understanding receptor-ligand dynamics (Silvestri et al., 2008).
Synthesis and SAR of CB1 Inverse Agonists
The compound was part of a study focusing on the synthesis and structure-activity relationship (SAR) of CB1 inverse agonists, showcasing its role in medicinal chemistry, particularly in the context of obesity treatment (Meurer et al., 2005).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O2/c19-12-5-6-15(14(21)9-12)22-18(25)16-7-8-17(24)23(16)10-11-3-1-2-4-13(11)20/h1-6,9,16H,7-8,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKPNPZWLLKONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

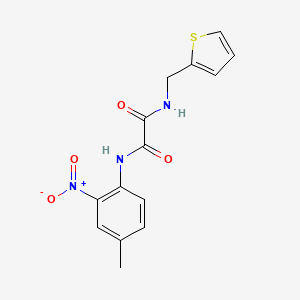

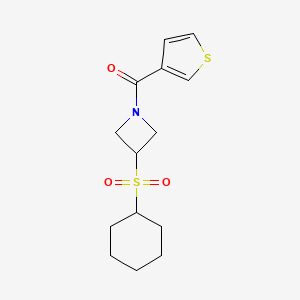
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B2450459.png)


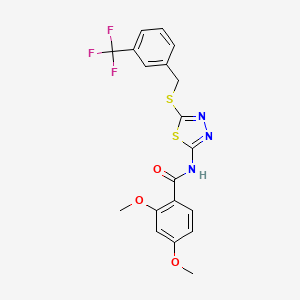

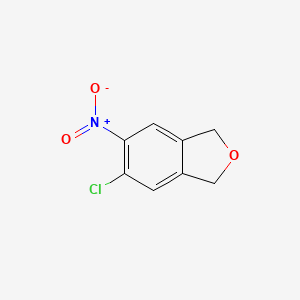
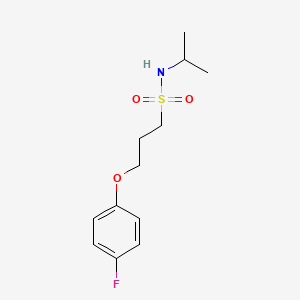
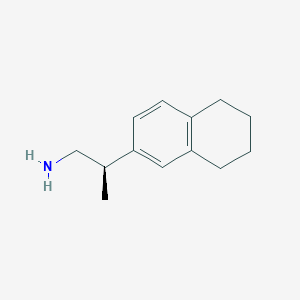
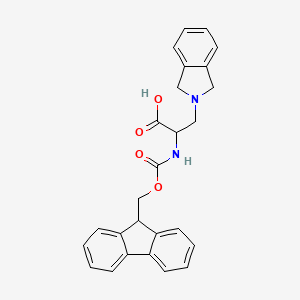
![6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450474.png)